molecular formula C15H12N8OS B10901606 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10901606
M. Wt: 352.4 g/mol
InChI Key: RHSMEQBVIJYLKQ-UHFFFAOYSA-N
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Description

1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of tetrazole, thiazole, and pyrazole moieties These heterocyclic structures are known for their significant biological and pharmacological activities

Preparation Methods

The synthesis of 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves multiple steps, starting with the preparation of the individual heterocyclic components. The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide, while the thiazole and pyrazole rings can be prepared through cyclization reactions involving appropriate precursors . The final compound is obtained by coupling these heterocycles under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the heterocyclic rings or the functional groups attached to them.

Scientific Research Applications

1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can modulate the activity of the target, leading to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds that contain tetrazole, thiazole, or pyrazole moieties. Some of these similar compounds include:

The uniqueness of this compound lies in its combination of these three heterocyclic moieties, which can result in a broader range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H12N8OS

Molecular Weight

352.4 g/mol

IUPAC Name

1-[(5-phenyltetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H12N8OS/c24-14(17-15-16-7-9-25-15)12-6-8-22(19-12)10-23-20-13(18-21-23)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,24)

InChI Key

RHSMEQBVIJYLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)NC4=NC=CS4

Origin of Product

United States

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